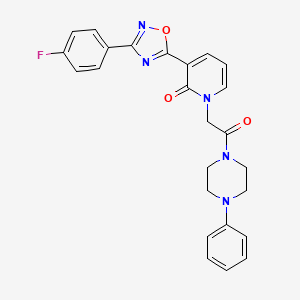

![molecular formula C9H13N3 B2755427 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine CAS No. 1437433-62-9](/img/structure/B2755427.png)

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine” is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity .

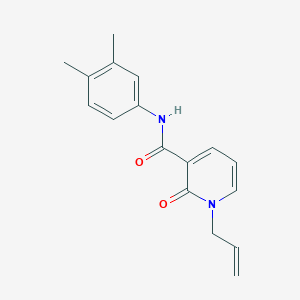

Molecular Structure Analysis

The molecular structure of this compound is derived from 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anti-proliferative activity against cancer cells . The introduction of a sulfonyl group has been suggested to increase the anti-proliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .Applications De Recherche Scientifique

Anti-Cancer Agents

The compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Protein Disulfide Isomerase Inhibition

The compound may be used in protein disulfide isomerase-mediated cell signaling studies . Protein disulfide isomerase (PDI) is an enzyme in the endoplasmic reticulum in eukaryotes that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold.

Neurodegenerative Disease Research

The compound has been used in research related to neurodegenerative diseases . Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive degeneration of the structure and function of the nervous system.

Biological Activity Studies

The compound has been used in biological activity studies . It has been used in molecular docking and MD simulations of 2, 3, 4, 5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives .

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive compounds . Bioactive compounds are substances that have an effect on a living organism, tissue or cell.

Pharmacological Research

The compound has been used in pharmacological research . Pharmacology is the branch of medicine, biology and pharmaceutical sciences concerned with the study of drug or medication action.

Mécanisme D'action

Target of Action

The primary target of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is c-Met , a receptor tyrosine kinase . c-Met plays a crucial role in cellular processes such as proliferation, survival, and motility .

Mode of Action

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine interacts with its target, c-Met, by binding to its active site . This interaction inhibits the kinase activity of c-Met, thereby disrupting its signaling pathway .

Biochemical Pathways

The inhibition of c-Met disrupts several downstream signaling pathways involved in cell proliferation, survival, and motility . This disruption leads to the inhibition of these cellular processes, which can result in the suppression of tumor growth .

Pharmacokinetics

The compound’s antiproliferative activity suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is the inhibition of cell proliferation, survival, and motility . This can lead to the suppression of tumor growth .

Propriétés

IUPAC Name |

1-methyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-6-2-4-11-8-7-10-5-3-9(8)12/h3,5,7,11H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNZZHCHOQZJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2755346.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide](/img/no-structure.png)

![2-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2755359.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2755362.png)

![6,6-dimethoxy-5H,6H,7H-imidazo[2,1-b][1,3]thiazine](/img/structure/B2755364.png)

![Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate](/img/structure/B2755365.png)